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Cat. No.: B1664056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromophenetole, also known as 1-bromo-2-ethoxybenzene, is an aromatic ether compound

that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an

ethoxy group and a bromine atom on a benzene ring, provides a versatile scaffold for the

construction of more complex molecules. This guide offers a comprehensive overview of the

physical and chemical properties of 2-Bromophenetole, its synthesis, reactivity, and its

applications, particularly in the realm of pharmaceutical development.

Core Physical and Chemical Properties
2-Bromophenetole (CAS No. 583-19-7) is a colorless to pale yellow liquid with a characteristic

aromatic odor[1]. Its fundamental properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₈H₉BrO [1][2]

Molecular Weight 201.06 g/mol [1][2]

Boiling Point 221.7 °C to 223 °C [2]

Density ~1.343 - 1.4 g/cm³ ---

Solubility

Moderately soluble in organic

solvents such as ethanol and

ether; limited solubility in water.

[1]

Refractive Index ~1.531 - 1.546 ---

Synthesis of 2-Bromophenetole
The most common and direct method for the synthesis of 2-Bromophenetole is the Williamson

ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide

by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding

phenoxide, which then reacts with an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via an Sₙ2 mechanism. The first step is the deprotonation of the acidic

hydroxyl group of 2-bromophenol by a suitable base to form the 2-bromophenoxide ion. This

phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g.,

ethyl iodide or ethyl bromide) and displacing the halide to form the ether linkage.
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Caption: General workflow for the Williamson ether synthesis of 2-Bromophenetole.

Experimental Protocol: Williamson Ether Synthesis of 2-
Bromophenetole
This protocol is a representative procedure for the synthesis of 2-Bromophenetole.

Materials:

2-Bromophenol

Anhydrous potassium carbonate (K₂CO₃)

Ethyl iodide (C₂H₅I)

Acetone (anhydrous)

Diethyl ether

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of 2-bromophenol (1.0 equivalent) in anhydrous acetone, add anhydrous

potassium carbonate (1.5 equivalents).

Add ethyl iodide (1.2 equivalents) to the mixture.

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter off the solid

potassium carbonate.

Concentrate the filtrate under reduced pressure to remove the acetone.

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 2-Bromophenetole by vacuum distillation to obtain a colorless to pale

yellow liquid.

Chemical Reactivity and Applications in Drug
Development
The chemical reactivity of 2-Bromophenetole is dominated by the aryl bromide functional

group, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions. These reactions are fundamental in modern drug discovery and development for the

construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds

by reacting an organohalide with an organoboron compound in the presence of a palladium

catalyst and a base. 2-Bromophenetole can be effectively coupled with various boronic acids

or their esters to synthesize substituted biphenyls and other biaryl structures, which are

common motifs in many pharmaceutical agents.

Reactants
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2-Bromophenetole

Aryl/Alkenyl
Boronic Acid

Coupled Product

Pd Catalyst
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Caption: Schematic of the Suzuki-Miyaura coupling reaction with 2-Bromophenetole.

Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a

substituted alkene. 2-Bromophenetole can participate in Heck reactions to introduce vinyl

groups, which can be further functionalized, providing access to a wide range of molecular

architectures.
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Applications in Pharmaceutical Synthesis
While specific examples of blockbuster drugs synthesized directly from 2-Bromophenetole are

not widely publicized, its structural motif is present in various biologically active compounds. Its

utility lies in its role as a versatile building block for creating libraries of compounds for drug

screening. For instance, bromophenol derivatives, which can be synthesized from 2-
Bromophenetole, have been investigated for their potential as enzyme inhibitors and for other

therapeutic applications. The ethoxy group can also influence the pharmacokinetic properties of

a drug molecule, such as its lipophilicity and metabolic stability.

Safety and Handling
2-Bromophenetole is a chemical that should be handled with appropriate safety precautions in

a laboratory setting.

Hazard Identification:

Harmful if swallowed (H302)[3].

Causes skin irritation (H315)[1].

Causes serious eye irritation (H319)[1].

May cause respiratory irritation (H335)[1].

Precautionary Measures:

Use only in a well-ventilated area or in a chemical fume hood[3].

Wear protective gloves, clothing, eye protection, and face protection[3].

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands and any exposed skin thoroughly after handling[3].

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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In case of exposure, follow standard first-aid procedures and seek medical attention if

symptoms persist. Always consult the material safety data sheet (MSDS) for complete and

detailed safety information before handling this compound[3].

Spectral Data
Characterization of 2-Bromophenetole is typically performed using standard spectroscopic

techniques. Although a comprehensive public database of its spectra is not readily available,

the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl

group, and a complex multiplet pattern in the aromatic region for the four protons on the

benzene ring.

¹³C NMR: The carbon NMR spectrum will show two signals for the ethyl group and six

signals for the aromatic carbons, with the carbon attached to the bromine atom being

significantly influenced by the halogen's electronegativity.

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of

the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of

the ether linkage.

Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic

isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Conclusion
2-Bromophenetole is a valuable and versatile chemical intermediate with significant potential

in organic synthesis, particularly in the development of new pharmaceutical compounds. Its

ability to participate in a variety of cross-coupling reactions makes it a key building block for the

construction of complex molecular architectures. A thorough understanding of its physical and

chemical properties, as well as safe handling procedures, is essential for its effective and

responsible use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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